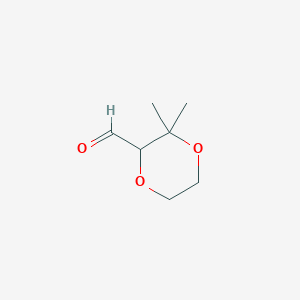

3,3-Dimethyl-1,4-dioxane-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

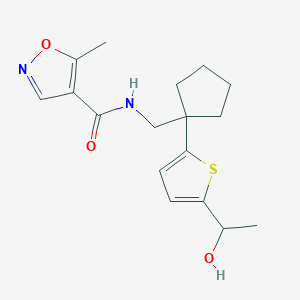

3,3-Dimethyl-1,4-dioxane-2-carbaldehyde is a chemical compound with the molecular formula C6H10O3 . It is related to other compounds such as 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane .

Synthesis Analysis

The synthesis of related compounds involves the use of activated carbon derived from corncob. This activated carbon, known as AAC-CC, has been used for the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), an oxygenated additive to fuel .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,4-dioxane ring with two methyl groups at the 3-position and a carbaldehyde group at the 2-position .Applications De Recherche Scientifique

Synthesis and Building Blocks

3,3-Dimethyl-1,4-dioxane-2-carbaldehyde has significant applications in the synthesis of various organic compounds. It serves as a stable alternative to glyceraldehyde acetonide, providing a practical approach to synthesize related building blocks from inexpensive sources like D-mannitol (Ley & Michel, 2003). Its role in the chemical synthesis of polysaccharides is noteworthy, particularly in producing polysaccharides with specific hydroxyl groups in their repeating units, which contributes to the development of unique polysaccharide structures with potential applications in various fields (Okada, Sumitomo, & Hishida, 1983).

Catalytic Processes

In catalysis, this chemical plays a crucial role. An instance of this is its use in Knoevenagel condensation processes, where it assists in the efficient and green synthesis of specific compounds under mild conditions. Such applications highlight its potential in facilitating eco-friendly chemical reactions (Shelke et al., 2009).

Crystallography and Molecular Structure

The compound is also used in crystallography and structural chemistry. For example, reactions with phenylglyoxal have been explored to yield diastereomerically pure cyclic ketals, with product structures determined through X-ray crystallography. This kind of research aids in understanding molecular configurations and reaction mechanisms (Hu Xianming & Kellogg, 1997).

Precursor to Functionalized Derivatives

It is a useful precursor in the preparation of functionalized derivatives. For instance, it has been employed in synthesizing cyclohexene derivatives through cycloaddition reactions, showcasing its versatility in organic synthesis (Shimizu et al., 2021).

Mécanisme D'action

- The primary target of 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde is likely to be a specific enzyme, receptor, or protein within the biological system. Unfortunately, specific information about its exact target remains limited in the available literature .

Target of Action

Scientists and researchers continue to explore its properties and therapeutic potential . 🌱🔬

Propriétés

IUPAC Name |

3,3-dimethyl-1,4-dioxane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2)6(5-8)9-3-4-10-7/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDDOXAGFAIHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCO1)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2714985.png)

![N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride](/img/structure/B2714987.png)

![N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714988.png)

![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2714992.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714995.png)

![3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2715001.png)

![1-(4-{4-[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2715002.png)

![Methyl 5-ethyl-7-(3-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2715006.png)